molecular formula C13H25N3O3 B2681269 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353961-61-1

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2681269
CAS No.: 1353961-61-1
M. Wt: 271.361
InChI Key: UEAYOIYYAQLFEQ-UHFFFAOYSA-N
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Description

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure is similar to that of many natural alkaloids, making it a useful tool in pharmacological studies.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Piperidine derivatives are known for their activity in the central nervous system, and this compound could serve as a lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets such as enzymes and receptors. The amino and ester groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the compound. The piperidine ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine that serves as a precursor to many complex molecules.

    N-Acetylpiperidine: Similar in structure but lacks the tert-butyl ester group.

    Piperidine-1-carboxylic acid: Lacks the amino and acetyl groups, making it less versatile in synthesis.

Uniqueness

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups. The presence of both amino and ester groups, along with the piperidine ring, provides a unique set of chemical properties that can be exploited in various applications. Its structure allows for multiple points of modification, making it a versatile intermediate in organic synthesis.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and industrial applications. Its versatility and reactivity open up numerous possibilities for further exploration and development.

Properties

IUPAC Name

tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYOIYYAQLFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353961-61-1
Record name tert-butyl 3-(2-amino-N-methylacetamido)piperidine-1-carboxylate
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